

Validating Cellular Target Engagement of PF-4950834: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **PF-4950834**

Cat. No.: **B610044**

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For researchers in drug discovery and development, confirming that a compound engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the target engagement of **PF-4950834**, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document outlines quantitative comparisons with other common ROCK inhibitors, details experimental protocols for validation, and provides visual workflows and pathway diagrams to support experimental design.

PF-4950834 is an ATP-competitive inhibitor of ROCK, with a higher selectivity for ROCK2 over ROCK1. Validating its engagement with ROCK in a cellular environment is essential for interpreting pharmacological effects and guiding further development. This guide compares **PF-4950834** with two other widely used ROCK inhibitors, Y-27632 and Fasudil, and details key experimental procedures to assess target engagement.

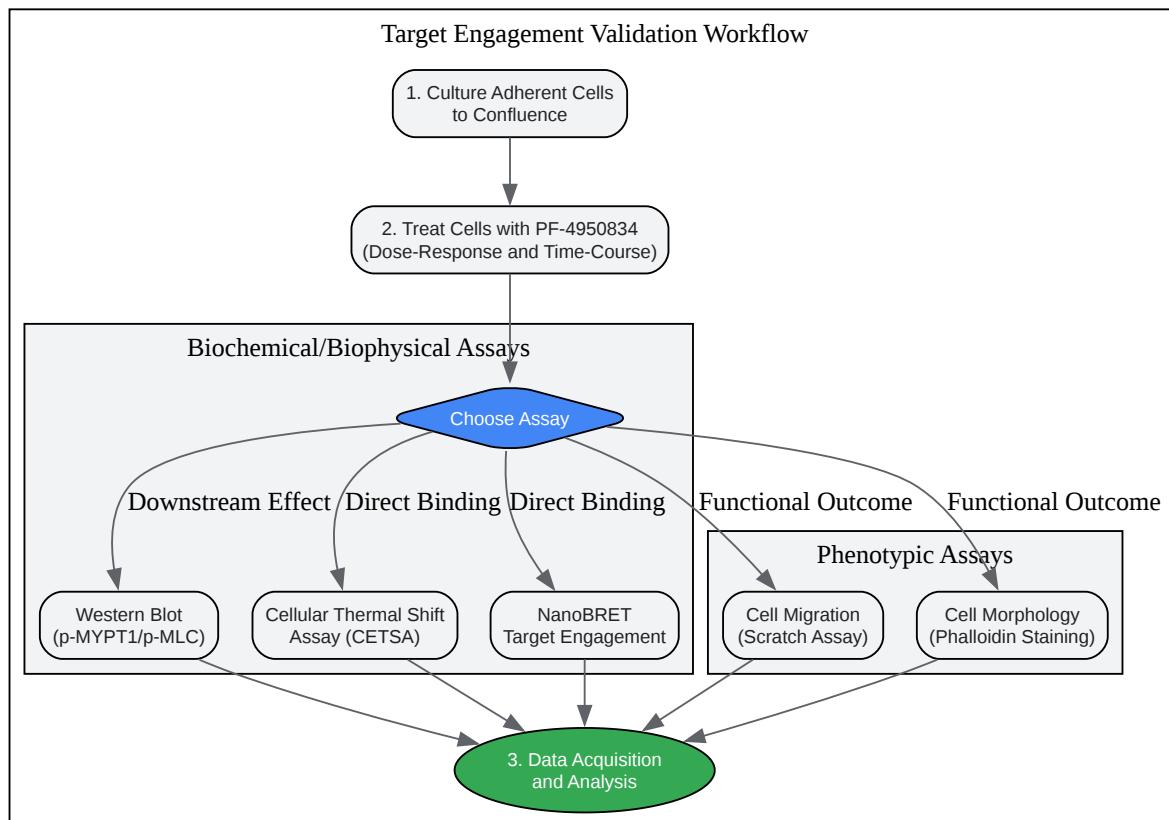
Quantitative Comparison of ROCK Inhibitors

The inhibitory potency of **PF-4950834** has been benchmarked against other well-known ROCK inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against ROCK1 and ROCK2.

Compound	Target	IC50 / Ki
PF-4950834	ROCK1	33.12 nM
ROCK2	8.35 nM	
Y-27632	ROCK1	Ki: 220 nM
ROCK2	Ki: 300 nM	
Fasudil	ROCK1	Ki: 0.33 μ M
ROCK2	IC50: 0.158 μ M	

Signaling Pathway of ROCK and Point of Inhibition

The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and migration. **PF-4950834** and other ROCK inhibitors act by blocking the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.



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